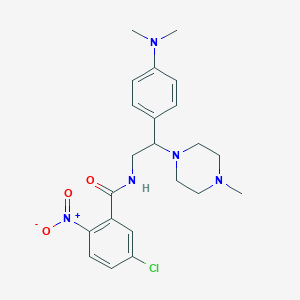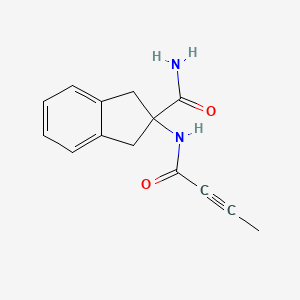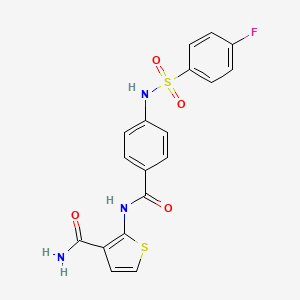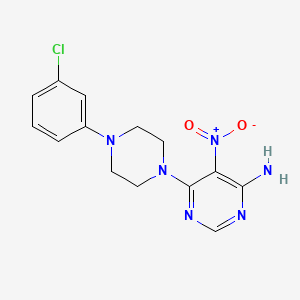
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C22H28ClN5O3 and its molecular weight is 445.95. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reductive Chemistry and Cytotoxicity
The study of the reductive chemistry of novel hypoxia-selective cytotoxins like "5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide" reveals insights into their selective toxicity towards hypoxic cells. This property is due to the oxygen-inhibited enzymatic reduction of nitro groups to corresponding amines or hydroxylamines, which are cytotoxic. The understanding of the reduction chemistry facilitates further investigations into the toxic products generated by these compounds, both in hypoxic tumor cells and by ADEPT enzymes (Palmer et al., 1995).
Synthesis and Hypoxic Cell Cytotoxicity
The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins offer insights into their cytotoxicity under hypoxic conditions, contributing to the development of more effective cancer therapies. The structural variations within these compounds reveal differing contributions of DNA alkylation to aerobic toxicity, highlighting the complex interplay between structure and biological activity (Palmer et al., 1996).
Anticonvulsant Activity
Research on 4-nitro-N-phenylbenzamides has demonstrated their anticonvulsant properties, offering potential new pathways for the treatment of seizures. The evaluation of these compounds in animal models highlights their efficacy and protective indices, suggesting their utility in developing new anticonvulsant drugs (Bailleux et al., 1995).
Antitumor Evaluation
The synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, bearing different substituents, and their evaluation against malignant human cell lines provide a foundation for developing new anticancer agents. These compounds show promise due to their cytostatic activities, underscoring the importance of chemical synthesis in drug discovery (Racané et al., 2006).
Agonists of Benzodiazepine Receptors
The design and biological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents reveal their potential as benzodiazepine receptor agonists. These findings contribute to the understanding of the molecular mechanisms of action of benzodiazepines and offer a pathway for the development of novel therapeutic agents (Faizi et al., 2017).
Propiedades
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O3/c1-25(2)18-7-4-16(5-8-18)21(27-12-10-26(3)11-13-27)15-24-22(29)19-14-17(23)6-9-20(19)28(30)31/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIBHSVUIBZTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)


![N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2938600.png)
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)

![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938610.png)


![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2938614.png)
![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)